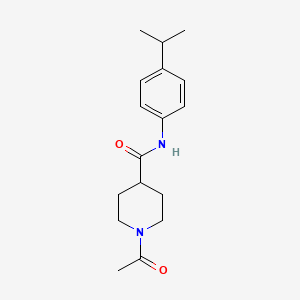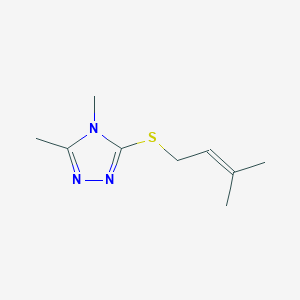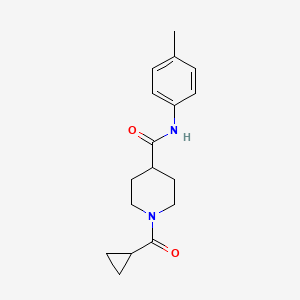
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission.
Mecanismo De Acción
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 exerts its pharmacological effects by inhibiting GABA-AT, which results in an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a critical role in the regulation of neuronal excitability. Enhancement of GABAergic neurotransmission by 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce seizure activity, decrease anxiety-like behavior, and alleviate pain. 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has also been shown to enhance cognitive function and memory in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 is its high potency and selectivity for GABA-AT inhibition. This makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, the complex synthesis of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 can be a limitation for lab experiments, as it requires specialized expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115. One area of research is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 in modulating synaptic plasticity and neurogenesis is an area of active research.
Métodos De Síntesis
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 can be synthesized using a multi-step process that involves the reaction of piperidine-4-carboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazide. The hydrazide is then treated with cyclopropanecarbonyl chloride to yield 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115. The synthesis of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has shown promising results in preclinical studies and has advanced to clinical trials for the treatment of cocaine addiction. 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has also been investigated for its potential to enhance cognitive function and memory.
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-2-6-15(7-3-12)18-16(20)13-8-10-19(11-9-13)17(21)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGANQNZVISFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

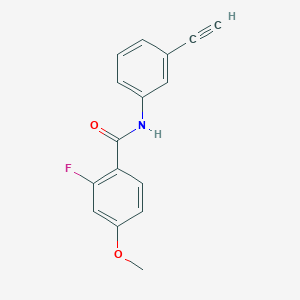
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
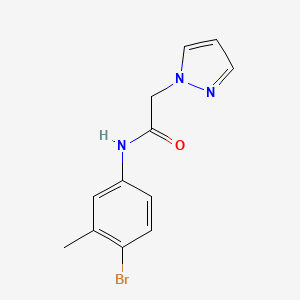
![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)
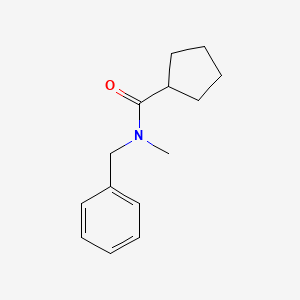
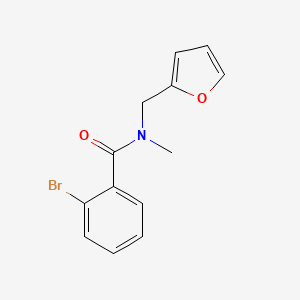
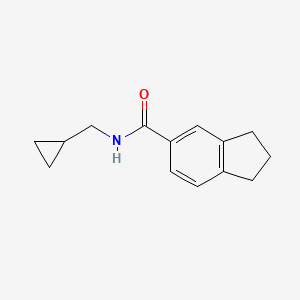
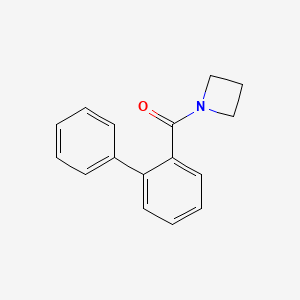
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
